N-Methylhex-5-en-1-amine hydrobromide
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Overview
Description
N-Methylhex-5-en-1-amine hydrobromide is a chemical compound with the molecular formula C7H15N·HBr. It is a derivative of N-Methylhex-5-en-1-amine, which is an amine compound composed of nitrogen, carbon, and hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhex-5-en-1-amine hydrobromide typically involves the reaction of N-Methylhex-5-en-1-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows: [ \text{N-Methylhex-5-en-1-amine} + \text{HBr} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylhex-5-en-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylhex-5-en-1-amine oxide, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N-Methylhex-5-en-1-amine hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various compounds and is used in polymer synthesis.
Biology: The compound is used in biochemical studies and as a reagent in molecular biology experiments.
Industry: This compound is used as a catalyst in various industrial processes.
Mechanism of Action
The precise mechanism of action for N-Methylhex-5-en-1-amine hydrobromide is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. The compound may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparison with Similar Compounds
Similar Compounds
N-Methylhex-5-en-1-amine hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
N-Methylhex-5-en-1-amine: The base compound without the hydrobromide salt.
Uniqueness
N-Methylhex-5-en-1-amine hydrobromide is unique due to its specific reactivity and applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its hydrochloride counterpart .
Properties
Molecular Formula |
C7H16BrN |
---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
N-methylhex-5-en-1-amine;hydrobromide |
InChI |
InChI=1S/C7H15N.BrH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H |
InChI Key |
IASDZIUYFWSYBB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC=C.Br |
Origin of Product |
United States |
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